molecular formula C16H18ClN3O3S B2911826 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448036-26-7

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2911826
CAS No.: 1448036-26-7
M. Wt: 367.85
InChI Key: PDEAQPIEXBKILU-UHFFFAOYSA-N
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Description

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a complex structure combining pyrazine, piperidine, and a sulfonyl group, making it a potential candidate for investigating novel biological pathways. Its molecular architecture suggests it may be suited for applications such as screening against specific protein targets, including enzymes and receptors. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure for developing new pharmacological probes. The precise mechanism of action and specific research applications for this compound are yet to be fully characterized and validated in scientific literature. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should conduct all necessary experiments and validation to determine the compound's suitability for their specific applications.

Properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-12-14(17)3-2-4-15(12)24(21,22)20-9-5-13(6-10-20)23-16-11-18-7-8-19-16/h2-4,7-8,11,13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEAQPIEXBKILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the piperidine derivative by reacting 3-chloro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions. This intermediate is then coupled with pyrazine-2-ol using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the pyrazine ring.

    Substitution: The chlorinated methyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP<sup>*</sup> Solubility (Predicted)
Target Compound C₁₆H₁₇ClN₃O₃S 366.84 3.2 Low (lipophilic)
Compound 2 (Ev1) C₁₃H₁₈N₅O₃S 324.11 1.8 Moderate
Compound 12 (Ev4) C₁₇H₂₄N₅O₃S 394.15 4.1 Very low
Compound C₁₆H₁₄ClF₃N₄O₄S 450.81 2.5 Low

<sup>*</sup>logP values estimated using fragment-based methods.

  • Lipophilicity : The target compound's 3-chloro-2-methylphenyl group increases logP (3.2) compared to pyrazole analogs (e.g., Compound 2: logP 1.8), enhancing membrane permeability but risking solubility challenges.
  • Steric Effects : Bulky substituents (e.g., tert-butyl in Compound 12) further elevate logP but may reduce binding pocket compatibility .

Stability and Metabolic Considerations

  • Metabolic Resistance : The target's 3-chloro substituent on phenyl may slow oxidative metabolism compared to pyrazole rings, which are prone to CYP450-mediated degradation .
  • Synthetic Feasibility : Yields for pyrazole analogs (20–75%) suggest steric and electronic factors influence reaction efficiency. The target's synthesis may require optimization for the chloro-methylphenyl sulfonyl chloride intermediate .

Data Table: Comparative Overview

Compound ID Core Structure Sulfonyl Substituent MW Yield (%) logP Key Feature
Target Compound Piperidine-pyrazine 3-Chloro-2-methylphenyl 366.84 - 3.2 High lipophilicity
Compound 2 (Ev1) Piperidine-pyrazine 3-Methyl-1H-pyrazol-4-yl 324.11 - 1.8 Moderate solubility
Compound 12 (Ev4) Piperidine-pyrazine 3-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl 394.15 75 4.1 Bulky group, high yield
Compound Piperazine 2-Nitrophenyl, 3-chloro-5-trifluoromethylpyridin-2-yl 450.81 - 2.5 Electron-withdrawing substituents

Biological Activity

The compound 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic molecule that belongs to a class of compounds known for their potential therapeutic properties. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular structure of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine features several key functional groups, including:

  • Piperidine moiety : A six-membered ring containing nitrogen, known for its role in various biological activities.
  • Sulfonyl group : Often associated with antibacterial and anti-inflammatory properties.
  • Pyrazine ring : A nitrogen-containing heterocycle that contributes to the compound's pharmacological profile.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar pyrazine derivatives have shown efficacy against resistant bacterial strains and fungi. For instance, studies indicate that pyrazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Antitumor Properties : Some related compounds have been reported to inhibit cancer cell proliferation, particularly in leukemia cell lines. The mechanism often involves inducing apoptosis through pathways involving Bcl2 and Bax proteins .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Pyrazole DerivativesAntimicrobialInhibition of cell wall synthesis and biofilm formation
2-mOPPAntitumorInduction of apoptosis via Bcl2/Bax modulation
SulfanilamideAntibacterialInhibition of folic acid synthesis

The exact mechanism of action for 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group is particularly significant as it is often involved in enhancing binding affinity to target proteins.

Case Studies and Research Findings

Research has demonstrated that compounds structurally related to 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can exhibit significant biological activities:

  • Antimicrobial Studies : A study on pyrazole derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial properties .
  • Antitumor Mechanisms : In vitro assays on leukemia cells revealed that certain pyrazine derivatives could induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents .
  • Synthetic Pathways : The synthesis of this compound involves several steps, including the formation of sulfonamide intermediates and nucleophilic substitutions that enhance its biological activity .

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